[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol
Description
[1-(Butan-2-yl)-1H-pyrazol-5-yl]methanol is a pyrazole-derived compound featuring a branched butan-2-yl substituent at the N1 position and a hydroxymethyl group at the C5 position of the pyrazole ring. Pyrazole derivatives are known for their versatility as bioactive scaffolds due to their ability to engage in hydrogen bonding (via the hydroxymethyl group) and modulate steric/electronic properties through substituent variations . For instance, compounds like voxelotor (a sickle cell disease therapeutic) and other pyrazole-based inhibitors highlight the pharmacological relevance of this class .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2-butan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
ZVIUQHFGVSVIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones, followed by subsequent functionalization. For instance, the reaction of a substituted hydrazine with a diketone under acidic or basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives often involves multi-step processes that include the condensation of hydrazines with carbonyl compounds, followed by cyclization and functionalization steps. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluoroethyl/Trifluoroethyl: Electron-withdrawing fluorine atoms increase polarity and metabolic stability but may reduce bioavailability due to higher hydrophilicity . Isopropyl (Propan-2-yl): Smaller than butan-2-yl, reducing steric hindrance while retaining lipophilicity, as seen in voxelotor’s pharmacokinetics .
- Hydroxymethyl Position: The C5-hydroxymethyl group in [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol allows for hydrogen bonding, critical for target binding. In contrast, C4-hydroxymethyl derivatives (e.g., ) exhibit altered spatial orientations, affecting interaction with biological targets .
Computational and Analytical Tools
- SHELX : Critical for crystallographic studies to determine substituent effects on molecular conformation (e.g., dihedral angles in ) .
Biological Activity
The compound [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol, a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is characterized by its pyrazole ring structure with a butan-2-yl side chain and a hydroxymethyl group. This structural configuration is crucial for its biological activity.
The biological activity of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. It may inhibit key enzymes involved in the biosynthesis of essential biomolecules, disrupting cellular functions and contributing to its therapeutic effects .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol showed promising activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have assessed the anticancer properties of pyrazole derivatives. For instance, derivatives similar to [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol were tested against A549 lung adenocarcinoma cells. These studies revealed that certain modifications in the pyrazole structure could enhance anticancer efficacy, suggesting that this compound might be further optimized for cancer treatment .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol could serve as a lead compound for developing anti-inflammatory drugs .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
